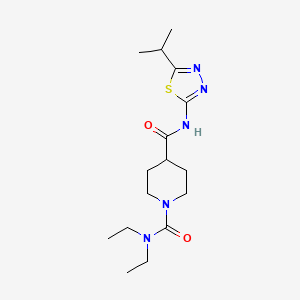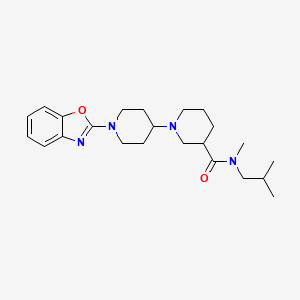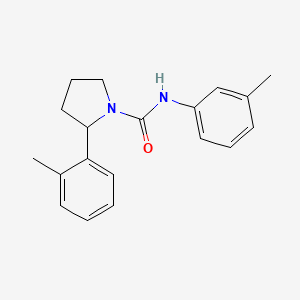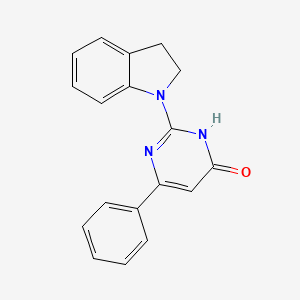![molecular formula C16H22N2O5 B6008452 5-{2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}-5-oxopentanoic acid](/img/structure/B6008452.png)
5-{2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}-5-oxopentanoic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazinyl group, a phenoxy group, and a pentanoic acid moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 3,5-dimethylphenol with propanoyl chloride to form 3,5-dimethylphenoxypropanoyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the hydrazinyl derivative. Finally, the hydrazinyl derivative undergoes a condensation reaction with 5-oxopentanoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-{2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
5-{2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity to hydrophobic pockets in target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-{2-[2-(3,5-Dimethylphenoxy)acetyl]hydrazino}-5-oxopentanoic acid
- 5-{2-[2-(4-Methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid
- 5-{2-[2-(3,4-Dimethylphenoxy)propanoyl]hydrazinyl}-5-oxopentanoic acid
Uniqueness
Compared to similar compounds, 5-{2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}-5-oxopentanoic acid stands out due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of the propanoyl group also differentiates it from its acetyl analogs, potentially affecting its solubility and interaction with target molecules.
This comprehensive overview highlights the significance of this compound in various scientific domains
Properties
IUPAC Name |
5-[2-[2-(3,5-dimethylphenoxy)propanoyl]hydrazinyl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-10-7-11(2)9-13(8-10)23-12(3)16(22)18-17-14(19)5-4-6-15(20)21/h7-9,12H,4-6H2,1-3H3,(H,17,19)(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQAFMJQAZHVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NNC(=O)CCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,5-dimethoxy-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6008377.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[(2-methyl-1,3-thiazol-4-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6008378.png)

![1-(diphenylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B6008394.png)


![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B6008409.png)
![N-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-3,5-dimethoxyaniline](/img/structure/B6008432.png)

![2-phenyl-7-[3-(1H-tetrazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6008441.png)
![5-(4-bromophenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6008447.png)
![2-(2H-1,2,3-benzotriazol-2-yl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B6008459.png)
![1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-4-methylpiperidine](/img/structure/B6008477.png)
![3-{[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide](/img/structure/B6008484.png)
